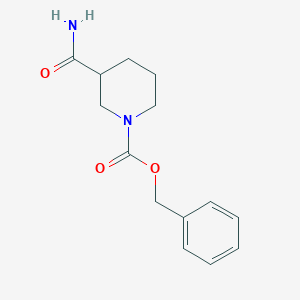
5-fluoro-2-(2-méthyl-1H-imidazol-1-yl)aniline
Vue d'ensemble
Description
5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is characterized by the presence of a fluorine atom at the 5-position of the aniline ring and a 2-methyl-1H-imidazol-1-yl group at the 2-position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chemistry: 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with the active sites of enzymes, making it a valuable tool in the study of enzyme mechanisms and drug development .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is investigated for its antimicrobial, antifungal, and anticancer activities. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability .
Industry: In the industrial sector, 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can improve their thermal stability, chemical resistance, and mechanical properties .
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazole derivatives, including 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline, have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These interactions often involve binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. The specific nature of these interactions can vary depending on the target biomolecule and the context of the biochemical reaction.
Cellular Effects
The effects of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, imidazole derivatives can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . These interactions can result in the inhibition of enzyme activity, thereby affecting the biochemical pathways in which these enzymes are involved. Additionally, 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that imidazole derivatives can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression or metabolic changes.
Dosage Effects in Animal Models
The effects of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this level may lead to toxicity.
Metabolic Pathways
5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, imidazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline in specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline in specific subcellular regions can influence its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-2-nitroaniline with 2-methylimidazole. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux.
Substitution: Amines, thiols; polar aprotic solvents; elevated temperatures.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
- 5-fluoro-2-(1H-imidazol-1-yl)aniline
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 2-amino-4-fluoro-5-((1-methyl-1H-imidazol-2-yl)sulfanyl)-N-(1,3-thiazol-2-yl)benzamide
Comparison: Compared to similar compounds, 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of the 2-methyl group on the imidazole ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom at the 5-position of the aniline ring also contributes to its distinct characteristics, such as enhanced metabolic stability and bioavailability .
Propriétés
IUPAC Name |
5-fluoro-2-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDPBFLKPKIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-48-3 | |
| Record name | 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)











